7-Ethoxycoumarin

Beschreibung

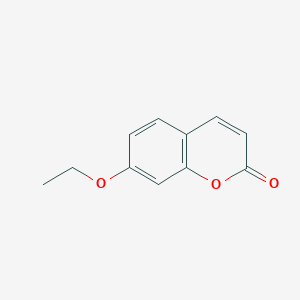

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184983 | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Ethoxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31005-02-4 | |

| Record name | 7-Ethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 7-Ethoxycoumarin, a versatile fluorescent probe crucial for research in drug metabolism and enzymology. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, metabolic pathways, and standardized experimental protocols.

Core Chemical and Physical Properties

This compound, a synthetic derivative of coumarin, is a cornerstone in biochemical assays due to its distinct fluorescent properties.[1] Its fundamental characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 7-ethoxychromen-2-one | [2][3] |

| Synonyms | 7-ethoxy-2H-1-benzopyran-2-one, Ethylumbelliferone | [2][4] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][5][6][7] |

| Molecular Weight | 190.19 g/mol | [2] |

| CAS Number | 31005-02-4 | [1][2][5][6][7] |

| Appearance | White to off-white or beige crystalline solid/powder | [1][2][3] |

| Melting Point | 88-90 °C | [5][7][8][9][10] |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF (approx. 30 mg/mL), 95% ethanol (50 mg/mL), hot methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | [5][6][8][10][11][12][13] |

| Fluorescence | λex: ~323-370 nm; λem: ~386-450 nm | [7][8][9] |

| UV/Vis Absorption | λmax: 218, 322 nm | [6][12] |

Metabolic Pathways of this compound

The primary metabolic transformation of this compound is O-deethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[7] This process yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), which can then undergo further phase II conjugation reactions, primarily glucuronidation and sulfation.

A variety of CYP isoforms have been implicated in the metabolism of this compound, with notable species-dependent variations. In humans, CYP1A2 and CYP2E1 are major contributors to its O-deethylation, while in rodents, CYP1A1, CYP1A2, and CYP2B enzymes play a more significant role. The metabolic cascade is a critical consideration in toxicological and pharmacological studies.

Experimental Protocols: this compound O-Deethylase (ECOD) Assay

The ECOD assay is a widely used method to determine the activity of various CYP450 enzymes. The protocol leverages the conversion of the non-fluorescent this compound to the highly fluorescent 7-hydroxycoumarin.

Objective: To quantify the catalytic activity of CYP450 enzymes in a given biological sample (e.g., liver microsomes, recombinant enzymes).

Principle: The rate of formation of 7-hydroxycoumarin is directly proportional to the activity of the CYP450 enzymes present in the sample. The fluorescence of 7-hydroxycoumarin is measured over time to determine the reaction velocity.

Materials:

-

This compound

-

Biological sample (e.g., liver microsomes, S9 fraction, or recombinant CYP enzymes)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

-

7-Hydroxycoumarin (for standard curve)

-

Acetonitrile (for reaction termination)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer. The final concentration in the assay will typically range from 1 to 200 µM, depending on the CYP isoform being studied.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare a standard curve of 7-hydroxycoumarin in the assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the potassium phosphate buffer, the biological sample (e.g., microsomes), and the this compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Readings should be taken kinetically over a period of 10-60 minutes, or as a single endpoint measurement.

-

Terminate the reaction (for endpoint assays) by adding an equal volume of cold acetonitrile.

-

-

Data Analysis:

-

Using the 7-hydroxycoumarin standard curve, convert the fluorescence readings to the concentration of product formed.

-

Calculate the reaction velocity (e.g., in pmol/min/mg protein).

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Applications in Drug Development

This compound's utility extends throughout the drug discovery and development pipeline:

-

High-Throughput Screening: The ECOD assay is amenable to high-throughput formats for screening large compound libraries for potential CYP inhibitors.

-

Metabolic Stability Assessment: It is used as a probe substrate to assess the metabolic stability of new chemical entities in liver microsomes or hepatocytes.

-

Reaction Phenotyping: By using a panel of recombinant human CYP enzymes, the specific isoforms responsible for the metabolism of a drug candidate can be identified.

-

Drug-Drug Interaction Studies: this compound can be used to investigate the potential for drug-drug interactions by assessing the inhibitory effects of a new drug on its metabolism.

Conclusion

This compound remains an indispensable tool for in vitro drug metabolism studies. Its well-characterized chemical and fluorescent properties, coupled with established assay protocols, provide a robust and reliable method for investigating the activity of cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers leveraging this important fluorescent probe in their scientific endeavors.

References

- 1. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of umbelliferone derivatives in Escherichia coli and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Ethoxycoumarin from Umbelliferone

This document provides a comprehensive technical overview of the synthesis of 7-ethoxycoumarin from its precursor, umbelliferone (also known as 7-hydroxycoumarin). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely used method for forming ethers. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a detailed experimental protocol, quantitative data, and a visual representation of the workflow.

Introduction

This compound is a derivative of umbelliferone, a natural product found in many plants of the Apiaceae family.[1] Umbelliferone and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[2][3] The synthesis of this compound is typically achieved via the Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] In this specific application, the phenolic hydroxyl group of umbelliferone is deprotonated by a weak base, and the resulting phenoxide ion acts as a nucleophile, attacking an ethyl halide to form the ether linkage.

Reaction Scheme

The overall reaction involves the O-alkylation of the 7-hydroxy group of umbelliferone using an ethylating agent in the presence of a base.

Figure 1: Chemical reaction for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]

- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. francis-press.com [francis-press.com]

7-Ethoxycoumarin: A Fluorogenic Probe for Cytochrome P450 Activity in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

7-Ethoxycoumarin is a synthetic derivative of coumarin that has become an indispensable tool in biochemistry and pharmacology.[1] Its primary utility lies in its role as a versatile, fluorogenic probe substrate for a wide range of cytochrome P450 (CYP) enzymes.[2][3] The metabolic transformation of this non-fluorescent compound into a highly fluorescent product provides a sensitive and reliable method for quantifying the catalytic activity of these crucial drug-metabolizing enzymes. This guide provides a comprehensive overview of its biochemical applications, quantitative data, and detailed experimental protocols.

The Mechanism: From Non-Fluorescent Substrate to Fluorescent Product

The core application of this compound hinges on a specific enzymatic reaction: O-deethylation. In this process, CYP enzymes, which are monooxygenases, cleave the ethyl group from the this compound molecule. This biotransformation yields two products: acetaldehyde and the highly fluorescent molecule 7-hydroxycoumarin, also known as umbelliferone.[4]

The intensity of the fluorescence emitted by 7-hydroxycoumarin is directly proportional to the rate of the enzymatic reaction. By measuring the increase in fluorescence over time, researchers can accurately determine the activity of the CYP enzymes present in the sample.[5] This assay is commonly referred to as the this compound-O-deethylase (ECOD) assay.[6]

Primary Application: A Broad-Spectrum Probe for CYP Enzyme Activity

This compound is valued for its broad substrate specificity, making it a useful tool for monitoring the overall activity of multiple CYP families, including CYP1, CYP2, and CYP3.[2][4] It is metabolized by numerous specific isoforms, most notably CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP2C9.[1][4] This characteristic allows it to be used as a general indicator of Phase I metabolic activity in various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes.[1][7]

In human liver microsomes, CYP1A2 and CYP2E1 have been identified as the principal enzymes responsible for its O-deethylation.[8] Kinetic analyses have shown that these enzymes exhibit different affinities for the substrate; CYP1A2 is a low Kₘ enzyme, while CYP2E1 is a high Kₘ enzyme.[8]

Biochemical Metabolism and Signaling Pathway

The metabolism of this compound is a multi-step process. The initial and most critical step for its use as a probe is the Phase I O-deethylation reaction catalyzed by CYP enzymes. The resulting product, 7-hydroxycoumarin, can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion.[1][4][9]

dot

Caption: Metabolic pathway of this compound.

Quantitative Data: Enzyme Kinetics

The interaction of this compound with various CYP isoforms can be characterized by Michaelis-Menten kinetics. The Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ (maximum reaction velocity). These parameters are crucial for comparing enzyme efficiency and inhibitor potency.

| Enzyme | System | Kₘ (µM) | Vₘₐₓ (mol / min / mol CYP) | Reference |

| Human CYP1A1 | Recombinant | 1.1 | 48 | [10][11] |

| Human CYP1A2 | Recombinant | 10 | 1.4 | [10][11] |

| Human CYP1B1 | Recombinant | 1.6 | 0.8 | [10][11] |

| Human CYP1A2 | Recombinant | Low Kₘ value | - | [8] |

| Human CYP2E1 | Recombinant | High Kₘ value | - | [8] |

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.

Experimental Protocols

This compound-O-Deethylase (ECOD) Assay using Liver Microsomes

This protocol outlines a standard spectrofluorometric method for determining CYP activity.[2]

1. Materials and Reagents:

-

Liver microsomes (e.g., human, rat)

-

This compound (substrate)

-

7-Hydroxycoumarin (standard)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺) or NADPH

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Trichloroacetic acid (TCA) or perchloric acid (for stopping the reaction)

-

Glycine-carbonate buffer

-

Microplate reader with fluorescence detection capabilities (Excitation: ~370-390 nm, Emission: ~450-460 nm)

2. Assay Procedure:

dot

Caption: General workflow for the ECOD assay.

Step-by-Step Method:

-

Prepare Standard Curve: Prepare serial dilutions of 7-hydroxycoumarin in the assay buffer to create a standard curve for quantification.

-

Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, add the potassium phosphate buffer, the microsomal protein suspension, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to the reaction temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding this compound to the mixture. The final substrate concentration may need to be optimized, but concentrations around 10 µM are used for low Kₘ enzymes and up to 200 µM for high Kₘ enzymes.[8]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding an acid, such as TCA. This will precipitate the microsomal proteins.[2]

-

Protein Removal: Centrifuge the samples to pellet the precipitated protein.

-

Fluorescence Measurement: Transfer the supernatant to a new microplate. Add a glycine-carbonate buffer to adjust the pH, which enhances the fluorescence of 7-hydroxycoumarin. Measure the fluorescence using a microplate reader at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[2][7]

-

Quantification: Determine the concentration of 7-hydroxycoumarin formed in each sample by comparing its fluorescence reading to the standard curve. Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.

Conclusion

This compound remains a cornerstone substrate in the study of drug metabolism. Its broad specificity, coupled with the highly sensitive fluorometric detection of its metabolite, provides a robust and efficient method for assessing the activity of a wide array of cytochrome P450 enzymes. This makes it an invaluable tool for fundamental biochemical research, drug candidate screening, and toxicological assessments.

References

- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Inhibition of this compound O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound metabolism in hepatocytes from pre- and postpubescent male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 7-Ethoxycoumarin, a key fluorescent probe and substrate for cytochrome P450 (CYP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis, and critical applications in metabolic studies, complete with experimental protocols and pathway visualizations.

Core Compound Information

This compound is a synthetic derivative of coumarin, widely recognized for its utility in biochemical assays. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31005-02-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.20 g/mol | [2][3][4] |

| Appearance | Off-White to Pale Brown Solid | [1] |

| Melting Point | 88-90 °C | [1] |

| Solubility | Soluble in DMSO, DMF, and 95% ethanol; Insoluble in water | [1] |

| Fluorescence | λex ~323-370 nm; λem ~386-450 nm | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 7-hydroxycoumarin (umbelliferone).

General Synthetic Protocol:

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup : 7-hydroxycoumarin is dissolved in a suitable solvent, such as acetone, along with a base, typically potassium carbonate.

-

Alkylation : Ethyl bromide is added to the mixture.

-

Reaction Conditions : The mixture is heated under reflux.

-

Work-up and Purification : After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The crude product is then purified, commonly by column chromatography.

Applications in Research and Drug Development

This compound serves as a valuable tool in drug metabolism and pharmacokinetic studies due to its role as a substrate for various cytochrome P450 enzymes. Its metabolism to the highly fluorescent product, 7-hydroxycoumarin, forms the basis of a sensitive and widely used enzyme assay.

Key Applications:

-

Enzyme Activity Assays : It is extensively used as a probe substrate to measure the activity of multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1. The O-deethylation of this compound is a common marker for CYP activity.

-

Drug Metabolism Studies : Researchers utilize this compound to investigate the metabolic pathways of new chemical entities and to assess potential drug-drug interactions by studying the inhibition of its metabolism.

-

Fluorescent Probe : Its fluorescent properties are leveraged in high-throughput screening assays to identify potential inhibitors of CYP enzymes.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound is initiated by cytochrome P450 enzymes, followed by phase II conjugation reactions.

Experimental Protocols

This compound-O-Deethylase (ECOD) Assay in Liver Microsomes

This protocol outlines a typical fluorescence-based assay to measure the O-deethylase activity of cytochrome P450 enzymes in liver microsomes.

1. Preparation of Reagents:

-

Phosphate Buffer : 100 mM potassium phosphate buffer, pH 7.4.

-

This compound Stock Solution : Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.

-

NADPH Regenerating System (Optional but Recommended for longer incubations) :

-

Solution A: 1 M Glucose-6-phosphate in water.

-

Solution B: 10 mg/mL NADP+ in water.

-

Solution C: 1000 units/mL Glucose-6-phosphate dehydrogenase in 5 mM sodium citrate, pH 5.5.

-

-

NADPH Solution : Prepare a fresh solution (e.g., 10 mM) in phosphate buffer.

-

Liver Microsomes : Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.1-1.0 mg/mL) in phosphate buffer.

-

Stopping Solution : Trichloroacetic acid (TCA) solution or a suitable organic solvent like acetonitrile.

-

7-Hydroxycoumarin Standard : For generating a standard curve.

2. Assay Procedure:

-

Plate Setup : In a 96-well black microplate, add the following to each well:

-

Phosphate buffer

-

Liver microsome suspension

-

This compound (diluted from stock to the desired final concentration)

-

-

Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction : Add NADPH solution (or the NADPH regenerating system) to each well to start the enzymatic reaction.

-

Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction : Stop the reaction by adding the stopping solution.

-

Fluorescence Measurement : Read the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~355-390 nm, emission ~460 nm).

-

Data Analysis :

-

Generate a standard curve using known concentrations of 7-hydroxycoumarin.

-

Convert the fluorescence readings of the samples to the amount of product formed using the standard curve.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.

-

This comprehensive guide serves as a foundational resource for the effective utilization of this compound in research and development. For further details on specific applications or troubleshooting, consulting the primary literature is recommended.

References

- 1. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence approaches for biochemical analysis of ATP-dependent chromatin remodeling enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of reagents [protocols.io]

- 4. epa.gov [epa.gov]

The Solubility of 7-Ethoxycoumarin in DMSO and Ethanol: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-ethoxycoumarin in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This information is critical for researchers, scientists, and professionals in drug development who utilize this compound as a substrate for cytochrome P450 (CYP450) enzymes in various in vitro assays.[1][2][3] Accurate solubility data is paramount for designing experiments with appropriate compound concentrations, avoiding precipitation, and ensuring reliable and reproducible results.

Quantitative Solubility Data

The solubility of this compound can vary based on the specific lot of the compound, the purity of the solvents, and the ambient temperature. The following table summarizes the publicly available quantitative data for the solubility of this compound in DMSO and ethanol.

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[4] | |

| >20 mg/mL | ||

| 3.6 mg/mL[5] | Sonication is recommended to achieve this solubility. | |

| 95% Ethanol | 50 mg/mL[6][7] | Solution is described as clear to slightly hazy and colorless to faintly yellow. |

It is important to note the variability in the reported solubility of this compound in DMSO. This highlights the necessity of empirically determining the solubility for a specific experimental setup and compound batch.

Experimental Protocols

A precise and reproducible method for determining solubility is crucial for any experimental work. The following outlines a general protocol for determining the solubility of this compound, which can be adapted for either DMSO or ethanol. This protocol is based on the common "shake-flask" method.[8]

Objective: To determine the saturation solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)[4]

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Ethanol (95%), spectroscopic grade

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent (DMSO or ethanol). The exact amount should be more than what is expected to dissolve.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully pipette a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or UV-Vis spectrophotometry).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

A standard curve of known this compound concentrations should be prepared and analyzed alongside the samples to accurately determine the concentration in the diluted supernatant.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undissolved supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting value represents the saturation solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution and its subsequent use in a typical bioassay, such as a cytochrome P450 metabolism study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound [chembk.com]

- 7. 31005-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

7-Ethoxycoumarin as a Fluorogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-ethoxycoumarin as a fluorogenic substrate, widely utilized for the characterization of cytochrome P450 (CYP) enzymes. This document details the underlying biochemical principles, experimental protocols, and data interpretation, serving as a valuable resource for researchers in drug metabolism and related fields.

Core Mechanism of Action

This compound is a non-fluorescent molecule that undergoes O-deethylation, primarily catalyzed by various isoforms of the cytochrome P450 enzyme system, to produce the highly fluorescent metabolite, 7-hydroxycoumarin (also known as umbelliferone), and acetaldehyde.[1][2] This enzymatic conversion forms the basis of a sensitive and widely used assay to measure the activity of specific CYP isozymes.[3][4][5]

The fluorescence of the product, 7-hydroxycoumarin, is pH-dependent, with its intensity significantly increasing in alkaline conditions.[3] This property is leveraged in experimental protocols to enhance the signal-to-noise ratio for accurate quantification.

The Cytochrome P450 Catalytic Cycle

The O-deethylation of this compound follows the general catalytic cycle of cytochrome P450 enzymes. This complex process involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.

Quantitative Data Summary

The kinetic parameters for this compound O-deethylation vary depending on the specific CYP isoform, the biological system used (e.g., liver microsomes, recombinant enzymes), and the species. Below is a summary of reported kinetic constants.

| Enzyme/System | Species | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol P450) | Reference |

| CYP1A1 | Human (recombinant) | Low Km | High activity | [1] |

| CYP1A2 | Human (liver microsomes) | Low Km | Low Vmax | [1][6] |

| CYP2E1 | Human (liver microsomes) | High Km | High Vmax | [1][6] |

| CYP2B6 | Human (recombinant) | Similar to CYP2E1 | Similar to CYP1A2 | [1] |

| Hepatocytes (High affinity) | Rat | 11.5 | 0.30 nmol/min/10^6 cells | [7] |

| Hepatocytes (Low affinity) | Rat | 560 | 1.52 nmol/min/10^6 cells | [7] |

| Hepatocytes (High affinity) | Dog | 2.2 | 0.21 nmol/min/10^6 cells | [7] |

| Hepatocytes (Low affinity) | Dog | 40 | 0.74 nmol/min/10^6 cells | [7] |

| Hepatocytes (High affinity) | Human | 3.9 | 0.007 nmol/min/10^6 cells | [7] |

| Hepatocytes (Low affinity) | Human | 470 | 0.057 nmol/min/10^6 cells | [7] |

Experimental Protocols

The following provides a detailed methodology for a typical this compound O-deethylase (ECOD) assay using liver microsomes.

Materials and Reagents

-

This compound (substrate)

-

7-Hydroxycoumarin (standard)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Tris-HCl buffer

-

Acetonitrile or other quenching solvent

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Fluorometric microplate reader

Experimental Workflow

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a stock solution of the NADPH regenerating system components or NADPH in buffer.

-

Prepare a standard curve of 7-hydroxycoumarin in the same buffer as the final reaction mixture.

-

-

Incubation:

-

In a 96-well microplate, add the potassium phosphate buffer, liver microsomes, and this compound solution. The final concentration of the organic solvent from the substrate stock should be kept low (typically <1%) to avoid enzyme inhibition.

-

Pre-incubate the plate at 37°C for approximately 5 minutes to bring the mixture to the reaction temperature.

-

Initiate the enzymatic reaction by adding the NADPH solution.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Terminate the reaction by adding a quenching solvent such as acetonitrile. This will stop the enzymatic activity and precipitate the microsomal proteins.

-

Centrifuge the microplate to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new black, clear-bottom 96-well microplate.

-

Measure the fluorescence of the supernatant using a microplate reader with excitation and emission wavelengths set appropriately for 7-hydroxycoumarin (typically around 370 nm for excitation and 450 nm for emission).[3][8]

-

-

Data Analysis:

-

Construct a standard curve by plotting the fluorescence intensity of the 7-hydroxycoumarin standards against their known concentrations.

-

Determine the concentration of 7-hydroxycoumarin produced in the experimental wells by interpolating their fluorescence readings on the standard curve.

-

Calculate the enzyme activity, typically expressed as picomoles of product formed per minute per milligram of microsomal protein.

-

Other Metabolic Pathways

While O-deethylation is the primary metabolic pathway of interest for fluorogenic assays, it is important to note that this compound can be metabolized through other routes.[2][9] These include hydroxylation at other positions on the coumarin ring and subsequent phase II conjugation reactions, such as glucuronidation and sulfation of the newly formed hydroxyl groups.[2][9] These alternative pathways can influence the overall disposition of this compound and should be considered when interpreting metabolic data.

Conclusion

This compound remains a valuable tool for probing the activity of a wide range of cytochrome P450 enzymes. Its conversion to a highly fluorescent product provides a sensitive and convenient method for enzyme characterization. A thorough understanding of its mechanism of action, the nuances of the experimental protocol, and potential alternative metabolic pathways is crucial for obtaining accurate and reproducible results in drug metabolism studies and other life science research.

References

- 1. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The O-dealkylation of this compound by liver microsomes. A direct fluorometric test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Coumarins: A Technical Guide to Their Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a vast and fascinating class of naturally occurring benzopyrone compounds that have captivated chemists and pharmacologists for over two centuries. First isolated in 1820, these secondary metabolites are widely distributed in the plant kingdom and are also found in fungi and bacteria. The simple yet versatile coumarin scaffold has served as a privileged structure in medicinal chemistry, giving rise to a plethora of synthetic derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of coumarin derivatives in research, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Historical Journey: From Tonka Beans to Modern Therapeutics

The story of coumarin began in 1820 when A. Vogel first isolated the compound from tonka beans (Dipteryx odorata). Initially mistaken for benzoic acid, its true nature was later elucidated, and it was named "coumarine" from the French word for the tonka bean, "coumarou". The first chemical synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868, a landmark achievement that paved the way for the systematic exploration of its derivatives.

A pivotal moment in the history of coumarin research was the discovery of dicoumarol, a 4-hydroxycoumarin derivative, from spoiled sweet clover hay. This discovery, which stemmed from investigations into a mysterious hemorrhagic disease in cattle, unveiled the potent anticoagulant properties of this class of compounds. This ultimately led to the development of the blockbuster drug warfarin, a synthetic 4-hydroxycoumarin derivative that has been a mainstay of anticoagulant therapy for decades.

Since then, the field of coumarin research has blossomed, with thousands of natural and synthetic derivatives being identified and investigated for a wide array of therapeutic applications.

Synthetic Strategies: Building the Coumarin Core

The versatility of the coumarin scaffold is, in part, due to the numerous synthetic methods available for its construction and modification. Several classic name reactions have been instrumental in the synthesis of coumarin derivatives.

Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. The reaction proceeds through a transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.

Experimental Protocol: Synthesis of 4-Methylumbelliferone via Pechmann Condensation

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, add resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.

-

After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

-

A solid precipitate of 4-methylumbelliferone will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 4-methylumbelliferone.

-

Characterize the final product using techniques such as melting point determination, ¹H-NMR, and ¹³C-NMR spectroscopy.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base. For coumarin synthesis, a salicylaldehyde derivative is typically reacted with a malonic ester or other active methylene compound.

Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation [1]

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Ethyl Coumarin-3-carboxylate [1]

-

To a round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), and absolute ethanol (5 mL).[1]

-

Add piperidine (0.1 mL) and one drop of acetic acid to the mixture.[1]

-

Attach a reflux condenser and heat the reaction mixture under reflux. Monitor the reaction progress by TLC.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to yield ethyl coumarin-3-carboxylate.

Step 2: Hydrolysis to Coumarin-3-carboxylic Acid [1]

-

In a round-bottom flask, dissolve the ethyl coumarin-3-carboxylate (1.0 g, 4.6 mmol) in ethanol (10 mL).[1]

-

Add a solution of potassium hydroxide (1.0 g, 17.8 mmol) in water (4 mL).[1]

-

Heat the mixture to boiling until a clear solution is obtained (approximately 30 minutes).[1]

-

Cool the reaction mixture and slowly add it to a stirred solution of 2 M HCl (10 mL) in an Erlenmeyer flask.[1]

-

Cool the mixture in an ice bath to facilitate the precipitation of coumarin-3-carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.[1]

A Spectrum of Biological Activities: Quantitative Insights

Coumarin derivatives have been shown to exhibit a remarkable range of pharmacological activities. The following tables summarize some of the quantitative data for key biological effects.

Anticancer Activity

Coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-cinnamic acid hybrid (4) | HL60 (Leukemia) | 8.09 | [2] |

| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Liver) | 13.14 | [2] |

| 6-Heteroaryl coumarin (16) | MCF-7 (Breast) | 2.57 | [3] |

| Coumarin-based hydroxamate (28) | MCF-7 (Breast) | 1.84 | [3] |

| Coumarin derivative 30i | (CDK9 inhibitor) | 0.002 | [4] |

Anticoagulant Activity

The anticoagulant properties of 4-hydroxycoumarin derivatives are well-established. Their activity is typically assessed by measuring the prothrombin time (PT) and activated partial thromboplastin time (aPTT).

| Compound/Derivative | Test | Result | Reference |

| Warfarin | PT | Prolonged | [5] |

| 4-hydroxycoumarin derivative (1) | PT | Significantly prolonged | [5] |

| 4-hydroxycoumarin derivative (2) | PT | Significantly prolonged | [5] |

| 4-hydroxycoumarin | PT | Increased | [4] |

| 3-Acetyl-4-hydroxycoumarin | PT | Increased | [4] |

Anti-inflammatory Activity

Coumarin derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Thiazolylcoumarin derivative 3a | COX-2 | 0.31 - 0.78 (range) | [6] |

| Thiazolylcoumarin derivative 7f | COX-2 | 0.31 - 0.78 (range) | [6] |

| Coumarin derivative C2 | COX-2 | 25.09 | [7] |

| Coumarin derivative C3 | COX-2 | 12.2 | [7] |

| 7-Substituted coumarin 35 | 5-LOX | Potent inhibition | [8] |

Neuroprotective Activity

Several coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases, with many acting as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Scopoletin | AChE | - | [9] |

| Pteryxin | BChE | Potent inhibition | [9] |

| Coumarin-donepezil hybrid 31 | AChE | 1.22 | [9] |

| Coumarin-donepezil hybrid 31 | BChE | 3.09 | [9] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of coumarin derivatives stem from their ability to interact with a wide range of molecular targets.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway. Molecular docking studies have revealed that these compounds can bind to the ATP-binding pocket of PI3K, preventing its activation and downstream signaling.[2][10]

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it a promising target for cancer therapy. Specific coumarin derivatives have been identified as potent and selective inhibitors of CDK9.[2][4] Binding mode analysis suggests that the coumarin moiety plays a critical role in selectivity by occupying a flexible region in the CDK9 active site that is sterically hindered in other CDKs.[2][11]

Experimental Workflows in Coumarin Research

The discovery and development of new coumarin-based therapeutic agents follow a structured workflow, from initial synthesis and screening to lead optimization and preclinical studies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Discovery of coumarin derivatives as potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors with high antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. jms.mabjournal.com [jms.mabjournal.com]

- 6. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Ethoxycoumarin and its Metabolite 7-Hydroxycoumarin for Researchers and Drug Development Professionals

Introduction

7-Ethoxycoumarin is a synthetic derivative of coumarin that has become an invaluable tool in the fields of drug metabolism, toxicology, and pharmacology. Its primary significance lies in its role as a model substrate for a wide range of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the metabolism of foreign compounds (xenobiotics), including drugs. The metabolism of this compound is predominantly characterized by its O-deethylation to the highly fluorescent metabolite, 7-hydroxycoumarin (also known as umbelliferone). This predictable metabolic pathway, coupled with the ease of detection of its fluorescent product, has made this compound a widely used probe for assessing the activity of various CYP isoforms in both in vitro and in vivo systems.[1][2][3] This guide provides a comprehensive overview of this compound and 7-hydroxycoumarin, focusing on their metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers and professionals in drug development.

Core Concepts

This compound: A Versatile Probe for Cytochrome P450 Activity

This compound is extensively used as a prototypic substrate to monitor the activity of multiple CYP enzymes.[2] Its metabolism is a key indicator of the functional capacity of these enzymes in various tissues, particularly the liver. The O-deethylation reaction is catalyzed by several human CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, and CYP2E1.[1][3] This broad substrate specificity makes it a useful tool for general screening of metabolic activity.

7-Hydroxycoumarin: The Fluorescent Metabolite

The primary metabolite of this compound, 7-hydroxycoumarin, is a naturally occurring coumarin derivative.[4] Its most notable characteristic is its intrinsic fluorescence, which allows for highly sensitive detection. This property is exploited in a common and straightforward assay for measuring CYP activity, known as the this compound-O-deethylase (ECOD) assay.[2] Following its formation, 7-hydroxycoumarin can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[4]

Metabolic Pathways

The biotransformation of this compound is a multi-step process involving both phase I and phase II metabolic reactions. The key pathways are outlined below.

Phase I Metabolism: O-deethylation

The initial and most significant metabolic step is the O-deethylation of this compound to 7-hydroxycoumarin. This reaction is catalyzed by various cytochrome P450 enzymes. In humans, CYP1A2 and CYP2E1 are considered the principal enzymes involved in this transformation in the liver.[1] While CYP1A2 exhibits a low K_m_ (high affinity) for this reaction, CYP2E1 has a higher V_max_ (higher capacity).[1] Other isoforms like CYP1A1, CYP2A6, CYP2B6, and CYP2C9 also contribute to this metabolic conversion.[1][3]

References

- 1. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 7-Ethoxycoumarin and its Fluorescent Product

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Ethoxycoumarin, a widely utilized pro-fluorescent substrate, and its highly fluorescent metabolite, 7-Hydroxycoumarin (also known as umbelliferone). We will delve into their spectral characteristics, the enzymatic conversion process central to its application, and detailed experimental protocols for its use in assessing enzyme activity, particularly within the cytochrome P450 superfamily.

Introduction

This compound is a synthetic derivative of coumarin, a class of compounds characterized by a benzopyran-2-one core structure.[1][2] By itself, this compound is essentially non-fluorescent. However, it serves as a valuable tool in biochemical assays because it can be enzymatically converted into the highly fluorescent molecule, 7-Hydroxycoumarin.[3] This conversion, an O-deethylation reaction, is a hallmark of activity for several xenobiotic-metabolizing enzymes, most notably the cytochrome P450 (CYP) monooxygenases.[4][5][6] Consequently, this compound is extensively used as a probe to measure the catalytic activity of CYP enzymes in various in vitro systems, including liver microsomes and recombinant enzyme preparations.[3][4][5]

Core Spectral Properties

The utility of the this compound system hinges on the dramatic difference in fluorescence between the parent compound and its product. The enzymatic reaction liberates the hydroxyl group at the 7-position, which significantly enhances the molecule's quantum yield.[7] The key photophysical parameters are summarized below.

Table 1: Comparative Spectral Properties

| Property | This compound (Substrate) | 7-Hydroxycoumarin (Product) |

| Max Excitation (λex) | Not applicable (pro-fluorescent) | ~326-370 nm[5][8] |

| Max Emission (λem) | Not applicable | ~450-460 nm[5][9][10] |

| Molar Absorptivity (ε) | Data not available | 16,800 M⁻¹cm⁻¹ at 326 nm (in ethanol)[8] |

| Fluorescence Quantum Yield (Φ) | Negligible | 0.08 - 0.32 (solvent dependent)[8][9][10] |

| Stokes Shift | Not applicable | ~100-120 nm[9][10] |

Note: Spectral properties, particularly λex, λem, and quantum yield for 7-Hydroxycoumarin, can vary depending on the solvent, pH, and specific buffer conditions of the assay.[11][12]

Enzymatic Conversion: O-Deethylation Pathway

The conversion of this compound to 7-Hydroxycoumarin is an oxidative metabolic reaction known as O-deethylation. This reaction is predominantly catalyzed by enzymes from the cytochrome P450 superfamily, which are crucial in drug metabolism.[5][13] The reaction requires NADPH as a cofactor and molecular oxygen. Several CYP families, including CYP1, CYP2, and CYP3, are known to metabolize this compound, with specific isoforms like CYP1A1, CYP1A2, and CYP2E1 being well-characterized catalysts.[4][5][6] This broad substrate specificity makes this compound a useful tool for monitoring the activity of multiple P450 enzymes.[5]

Experimental Protocols

The following provides a generalized methodology for the this compound-O-deethylase (ECOD) assay, a common spectrofluorometric method to determine CYP activity.[5]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Enzyme Source: Human liver microsomes (HLM), recombinant CYP enzymes (e.g., Supersomes™), or other biological preparations.

-

Substrate: this compound stock solution (e.g., in methanol or DMSO).

-

Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.

-

Stopping Solution: Trichloroacetic acid (TCA) or acetonitrile.

-

Standard: 7-Hydroxycoumarin for generating a standard curve.

-

Instrumentation: Temperature-controlled incubator (e.g., 37°C water bath), microplate reader or spectrofluorometer capable of excitation at ~360-380 nm and emission detection at ~450-460 nm.[5][14]

-

Preparation: Prepare working solutions of the buffer, enzyme source, and substrate. A standard curve of 7-Hydroxycoumarin should be prepared in the assay buffer with the stopping solution.

-

Pre-incubation: In a microplate or microcentrifuge tubes, add the buffer, enzyme source, and this compound substrate. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.

-

Initiation: Start the enzymatic reaction by adding the NADPH solution or regenerating system. The final assay volume is typically between 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding the stopping solution (e.g., an equal volume of cold acetonitrile). This denatures the enzymes and halts product formation.

-

Centrifugation (if needed): If using microsomes, centrifuge the plate or tubes to pellet the precipitated protein.

-

Fluorescence Measurement: Transfer the supernatant to a new plate and measure the fluorescence of the 7-Hydroxycoumarin product. Recommended settings are an excitation wavelength of approximately 370 nm and an emission wavelength of 450 nm.[5]

-

Use the standard curve of 7-Hydroxycoumarin to convert the relative fluorescence units (RFU) of the samples into the amount of product formed (e.g., pmol).

-

Calculate the rate of reaction, typically expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).

References

- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Stoichiometry of this compound metabolism by cytochrome P450 2B1 wild-type and five active-site mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Fluorescence-Based Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescence-based enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity, a wide dynamic range, and adaptability to high-throughput screening formats.[1][2] This guide delves into the fundamental principles of these assays, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[3] This process, governed by the Jablonski diagram, involves the excitation of an electron to a higher energy state, followed by a rapid, non-radiative decay to the lowest vibrational level of the excited state, and finally, a return to the ground state through the emission of a photon. The energy difference between the absorbed and emitted photons results in the characteristic Stokes shift.

The core principle of a fluorescence-based enzyme assay is to link enzymatic activity to a change in the fluorescence signal.[4] This can be achieved in several ways, primarily by designing substrates that become fluorescent upon enzymatic modification or by utilizing fluorescently labeled components that respond to the enzymatic reaction.

Major Types of Fluorescence-Based Enzyme Assays

The versatility of fluorescence has led to the development of various assay formats, each with its own advantages and applications.

Direct Fluorogenic Substrate Assays

The most straightforward approach involves a substrate that is either non-fluorescent or weakly fluorescent and is converted into a highly fluorescent product by the enzyme.[3]

-

Principle: The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.

-

Example: The hydrolysis of 4-methylumbelliferyl-β-D-galactoside (MUG), a non-fluorescent substrate, by β-galactosidase yields the highly fluorescent product 4-methylumbelliferone.[4]

Quenched Fluorescence Assays (FRET-Based Assays)

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[5] When in close proximity (typically 1-10 nm), the excited-state energy of the donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence and often resulting in sensitized emission from the acceptor.[6]

-

Principle: An enzyme cleaves a substrate that is dual-labeled with a FRET pair, separating the donor and acceptor and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[7][8]

-

Application: Widely used for detecting proteases, kinases, and other modifying enzymes.[4][7]

Homogeneous vs. Heterogeneous Assays

Fluorescence-based enzyme assays can be categorized as either homogeneous or heterogeneous.

-

Homogeneous Assays: All assay components are mixed in a single step, and the signal is measured directly in the reaction mixture.[9][10] This format is simple, fast, and well-suited for high-throughput screening.[10][11]

-

Heterogeneous Assays: These assays involve one or more separation steps to remove unreacted components before signal detection.[9][12] While more complex and time-consuming, they often offer higher sensitivity and specificity by reducing background noise.[9][11]

Key Experimental Considerations

Careful experimental design and optimization are crucial for obtaining reliable and reproducible data from fluorescence-based enzyme assays.

Inner Filter Effect (IFE)

At high concentrations of fluorescent molecules or other absorbing species, the excitation light can be absorbed before it reaches all the fluorophores, and the emitted light can be reabsorbed before it reaches the detector.[6][13] This phenomenon, known as the inner filter effect, leads to a non-linear relationship between fluorescence intensity and concentration.[13]

Mitigation Strategies:

-

Dilution: The simplest approach is to dilute the sample to reduce the absorbance.[13]

-

Mathematical Correction: A common correction formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2), where Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.[13]

Background Fluorescence

High background fluorescence can originate from various sources, including the assay components (buffers, solvents), test compounds (autofluorescence), and the substrate itself (spontaneous hydrolysis).[12][14]

Troubleshooting:

-

Control Wells: Always include "no-enzyme" and "buffer-only" controls to quantify background signal.[14]

-

Substrate Stability: Protect light-sensitive substrates from light and store them properly to prevent degradation.[14]

-

Reagent Purity: Use high-purity reagents and solvents to minimize intrinsic fluorescence.

Data Presentation

Quantitative data from fluorescence-based enzyme assays should be presented clearly to facilitate interpretation and comparison.

| Parameter | Description | Unit |

| Enzyme Concentration | The final concentration of the enzyme in the assay. | nM, µg/mL |

| Substrate Concentration | The final concentration of the substrate in the assay. | µM, mM |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | µM, mM |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | RFU/min, nmol/min/mg |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | s-1, min-1 |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | nM, µM |

| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | Dimensionless |

Experimental Protocols

The following are detailed methodologies for common fluorescence-based enzyme assays.

Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity, a key executioner caspase in apoptosis, using the fluorogenic substrate Ac-DEVD-AMC.[15]

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol.

-

Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock in DMSO.

-

Caspase-3 Inhibitor (Ac-DEVD-CHO): 10 mM stock in DMSO.

Procedure:

-

Cell Lysis: Induce apoptosis in cells and prepare cell lysates using the Lysis Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate per well. Include positive controls (lysate from apoptotic cells) and negative controls (lysate from non-apoptotic cells, no-enzyme control). For inhibitor controls, pre-incubate the lysate with the inhibitor for 10-30 minutes.

-

Initiate Reaction: Add 50 µL of 2X Reaction Buffer containing 10 µL of 1 mM Ac-DEVD-AMC substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Quantitative Data Example:

| Sample | Caspase-3 (ng) | Substrate (Ac-DEVD-AMC) | Fluorescence (RFU) |

| Blank | 0 | 50 µM | 150 |

| Control | 10 | 50 µM | 5,800 |

| Inhibitor (1 µM) | 10 | 50 µM | 950 |

β-Galactosidase Assay using FDG

This protocol outlines the measurement of β-galactosidase activity using the fluorogenic substrate Fluorescein di-β-D-galactopyranoside (FDG).[16]

Reagents:

-

Assay Buffer: Prepare fresh by adding 450 µL of 1 M DTT to 9.55 mL of the provided assay buffer.

-

Lysis Buffer: Add 0.1% Triton X-100 to the Assay Buffer.

-

FDG Substrate Solution: Dilute the FDG stock solution 1:200 in Assay Buffer.

-

Stop Solution: Provided with the kit.

Procedure:

-

Cell Lysis: Lyse cells using 50 µL of Lysis Buffer per well in a 96-well plate and incubate for 10 minutes at room temperature.

-

Standard Curve: Prepare a serial dilution of β-galactosidase standard.

-

Reaction Setup: Add 10 µL of cell lysate or standard to appropriate wells.

-

Initiate Reaction: Add 90 µL of FDG Substrate Solution to each well.

-

Incubation: Incubate at 37°C for 30 minutes, protected from light.

-

Stop Reaction (Optional): Add 50 µL of Stop Solution.

-

Measurement: Measure fluorescence at an excitation of 490 nm and an emission of 520 nm.

Quantitative Data Example:

| β-galactosidase (pg) | Fluorescence (RFU) |

| 0 | 50 |

| 10 | 1,200 |

| 50 | 5,500 |

| 100 | 10,800 |

FRET-Based Kinase Assay

This protocol describes a generic FRET-based assay for protein kinase activity.[4]

Reagents:

-

Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

FRET Peptide Substrate: Labeled with a donor (e.g., coumarin) and an acceptor (e.g., fluorescein).

-

ATP Solution.

-

Development Reagent: Contains a protease that cleaves the non-phosphorylated substrate.

Procedure:

-

Reaction Setup: In a 384-well plate, combine the kinase, FRET peptide substrate (e.g., 2 µM), and test compounds in the Kinase Reaction Buffer.

-

Initiate Reaction: Add ATP (e.g., 100 µM) to start the kinase reaction.

-

Incubation: Incubate for 1 hour at room temperature.

-

Development: Add the Development Reagent to quench the kinase reaction and initiate the protease reaction.

-

Incubation: Incubate for 1 hour at room temperature.

-

Measurement: Read the fluorescence of the donor (e.g., Ex 400 nm, Em 445 nm) and acceptor (e.g., Ex 400 nm, Em 520 nm).

Quantitative Data Example:

| Inhibitor Conc. (µM) | Donor Fluorescence (RFU) | Acceptor Fluorescence (RFU) | % Inhibition |

| 0 | 2,500 | 8,000 | 0 |

| 0.1 | 3,500 | 6,500 | 25 |

| 1 | 5,000 | 4,000 | 60 |

| 10 | 7,500 | 2,000 | 95 |

Visualization of Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

Caption: Simplified signaling pathway of apoptosis leading to caspase-3 activation.

Caption: General workflow for a high-throughput fluorescence-based enzyme inhibitor screen.

Conclusion

Fluorescence-based enzyme assays are powerful and indispensable tools in modern research and drug development. A thorough understanding of the underlying principles, careful experimental design, and appropriate data analysis are essential for harnessing the full potential of these techniques. This guide provides a solid foundation for researchers to design, execute, and interpret fluorescence-based enzyme assays with confidence, ultimately accelerating scientific discovery.

References

- 1. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. anaspec.com [anaspec.com]

Methodological & Application

Application Notes and Protocols for the 7-Ethoxycoumarin O-deethylation (ECOD) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Ethoxycoumarin O-deethylation (ECOD) assay is a widely utilized fluorometric method to determine the activity of certain cytochrome P450 (CYP450) enzymes. This assay is particularly valuable in drug metabolism studies to assess the potential of new chemical entities to inhibit or induce key drug-metabolizing enzymes. The principle of the assay is based on the enzymatic conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, 7-hydroxycoumarin, by CYP450 enzymes. The rate of 7-hydroxycoumarin formation is directly proportional to the enzyme activity. This application note provides a detailed protocol for performing the ECOD assay using human liver microsomes, a standard in vitro model for drug metabolism studies.

Principle of the ECOD Assay